molecular formula C18H20N2O3 B11948134 N-(4-butylphenyl)-2-methyl-3-nitrobenzamide CAS No. 346723-50-0

N-(4-butylphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B11948134
CAS No.: 346723-50-0
M. Wt: 312.4 g/mol
InChI Key: DODGPHGDMAFMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a butylphenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-methyl-3-nitrobenzamide typically involves the nitration of 2-methylbenzoic acid followed by the formation of the amide bond with 4-butylaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting nitro compound is then reacted with 4-butylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(4-butylphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products:

    Reduction: 2-methyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

    Hydrolysis: 2-methyl-3-nitrobenzoic acid and 4-butylaniline.

Scientific Research Applications

N-(4-butylphenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals. It may serve as a lead compound for designing drugs targeting specific enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-methyl-3-nitrobenzamide depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit specific enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

N-(4-butylphenyl)-2-methyl-3-nitrobenzamide can be compared with other nitrobenzamides and related compounds:

    N-(4-butylphenyl)-2-methylbenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-(4-butylphenyl)-3-nitrobenzamide: Similar structure but with different substitution pattern, affecting its chemical and biological properties.

    N-(4-butylphenyl)-2-methyl-4-nitrobenzamide: Another isomer with the nitro group in a different position, leading to variations in reactivity and activity.

Properties

CAS No.

346723-50-0

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-(4-butylphenyl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C18H20N2O3/c1-3-4-6-14-9-11-15(12-10-14)19-18(21)16-7-5-8-17(13(16)2)20(22)23/h5,7-12H,3-4,6H2,1-2H3,(H,19,21)

InChI Key

DODGPHGDMAFMEG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.